molecular formula C25H31N5O7S2 B2391517 N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-(dipropylsulfamoyl)benzamide CAS No. 320369-10-6

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-(dipropylsulfamoyl)benzamide

Cat. No.: B2391517
CAS No.: 320369-10-6
M. Wt: 577.67
InChI Key: KHCLRKNIJZIEFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-(dipropylsulfamoyl)benzamide is a sulfonamide-benzamide hybrid characterized by two distinct functional groups:

  • A 2,6-dimethoxypyrimidin-4-yl sulfamoyl moiety linked to the phenyl ring at the 4-position.
  • A dipropylsulfamoyl group attached to the benzamide scaffold at the 4-position.

Its molecular structure (SMILES: CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC) highlights the presence of methoxy groups on the pyrimidine ring and branched alkyl chains on the sulfamoyl group .

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dipropylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O7S2/c1-5-15-30(16-6-2)39(34,35)21-11-7-18(8-12-21)24(31)26-19-9-13-20(14-10-19)38(32,33)29-22-17-23(36-3)28-25(27-22)37-4/h7-14,17H,5-6,15-16H2,1-4H3,(H,26,31)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCLRKNIJZIEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-(dipropylsulfamoyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of sulfamoyl groups through sulfonation reactions. The final step involves the coupling of the pyrimidine derivative with a benzamide moiety under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize by-products and maximize yield, often employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-(dipropylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the sulfamoyl groups, converting them into amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-(dipropylsulfamoyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-(dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share core structural motifs with the target molecule, enabling comparative analysis:

Compound Name / Source Substituents on Benzamide Pyrimidine/Other Ring Substituents Key Structural Features Reported Properties
Target Compound 4-(Dipropylsulfamoyl) 2,6-Dimethoxypyrimidin-4-yl Dual sulfamoyl groups, methoxy pyrimidine SMILES/InChIKey provided; no physical data
5i (4-chloro derivative) 4-Chloro 2-Oxotetrahydrofuran-3-yl Chloro substituent, lactam ring Mp: 256–258°C; [α]D = +11.3°
N-{4-[(2,6-Dimethoxypyrimidin-4-yl)Sulfamoyl]Phenyl}-4-Nitrobenzamide 4-Nitro 2,6-Dimethoxypyrimidin-4-yl Nitro group (electron-withdrawing) ChemSpider ID: Oprea1_774716
3-Bromo-4-phenethyloxy derivative 3-Bromo, 4-Phenethyloxy 2,6-Dimethoxypyrimidin-4-yl Bulky phenethyloxy group, bromine Mol. mass: 612.068 Da
4-(Dipropylsulfamoyl)-N-[4-[(4-Methylpyrimidin-2-yl)Sulfamoyl]Phenyl]Benzamide 4-(Dipropylsulfamoyl) 4-Methylpyrimidin-2-yl Methylpyrimidine, dipropylsulfamoyl Canonical SMILES provided

Analysis of Substituent Effects

Pyrimidine Modifications
  • Methoxy groups may improve solubility or target affinity due to their polar nature .
  • The 2-oxotetrahydrofuran-3-yl group in introduces a lactam ring, which could influence conformational flexibility and binding pocket interactions .
Benzamide Substituents
  • The dipropylsulfamoyl group (target compound and ) introduces hydrophobic branched chains, likely enhancing membrane permeability compared to the nitro () or chloro () groups.
  • Bulky substituents like phenethyloxy () may sterically hinder interactions with biological targets, whereas smaller groups (e.g., fluoro in ) could improve binding specificity .
Physical Properties
  • Melting points vary significantly: compounds range from 201–258°C, influenced by substituent polarity and crystallinity. The chloro derivative (5i) has the highest mp (256–258°C), suggesting strong intermolecular forces .
  • No melting point data are available for the target compound, but its dual sulfamoyl groups may reduce crystallinity compared to nitro or halogenated analogs.

Biological Activity

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-(dipropylsulfamoyl)benzamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C22H22N6O6S3
  • Molecular Weight : 562.6417 g/mol
  • IUPAC Name : N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
  • CAS Number : 497082-06-1

The biological activity of this compound is primarily attributed to its ability to modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and promote anti-inflammatory responses. Specifically, it downregulates the expression of:

  • Tumor Necrosis Factor-alpha (TNF-α)
  • Interleukin 1 beta (IL-1β)
  • Interleukin 2 (IL-2)
  • Interleukin 13 (IL-13)
  • Nuclear Factor kappa B (NF-κB)

Conversely, it upregulates Interleukin 10 (IL-10), an anti-inflammatory cytokine, indicating a shift towards an anti-inflammatory environment in treated models.

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies indicated that the compound effectively inhibited zymosan-induced oxidative bursts from phagocytes and reduced nitric oxide production in lipopolysaccharide-stimulated macrophages.

Cytotoxicity Studies

Toxicological studies conducted on normal fibroblast cells showed no significant cytotoxic effects at various concentrations. Additionally, acute toxicity assessments in Balb/c mice indicated a favorable safety profile, with no adverse effects observed.

Case Studies and Experimental Findings

StudyFindings
In Vitro Study The compound inhibited oxidative stress markers in phagocytes and macrophages.
Toxicity Assessment No cytotoxicity towards normal fibroblast cells; safe in Balb/c mice models.
Cytokine Profiling Downregulation of pro-inflammatory cytokines (TNF-α, IL-1β) and upregulation of IL-10.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.